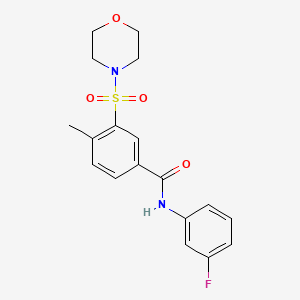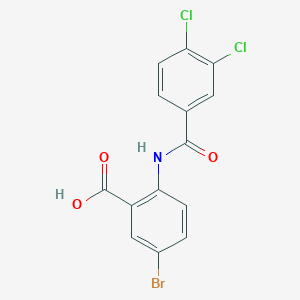![molecular formula C19H20ClN3O4 B6020923 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide](/img/structure/B6020923.png)
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted hydroxyphenyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with N-(4-ethoxyphenyl)butanediamide in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy and imine groups can form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The chloro and ethoxy groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide
- (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide is unique due to its combination of chloro, hydroxy, and ethoxy groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Properties
IUPAC Name |
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-16-6-4-15(5-7-16)22-18(25)9-10-19(26)23-21-12-13-11-14(20)3-8-17(13)24/h3-8,11-12,24H,2,9-10H2,1H3,(H,22,25)(H,23,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVLMAZPBIFBY-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6020847.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6020854.png)
![3-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}-1H-indazole](/img/structure/B6020861.png)

![ethyl 4-methyl-2-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-5-propylthiophene-3-carboxylate](/img/structure/B6020883.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(1H-pyrazol-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6020890.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6020897.png)
![4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6020898.png)
![N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6020910.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B6020927.png)

![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)
